molecular formula C15H29N7O7S B14230963 H-Cys-Arg-Ser-Ser-OH CAS No. 478167-41-8

H-Cys-Arg-Ser-Ser-OH

Cat. No.: B14230963
CAS No.: 478167-41-8
M. Wt: 451.5 g/mol
InChI Key: DXTWHDZMGGBNSD-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Cys-Arg-Ser-Ser-OH is a tetrapeptide consisting of the amino acids cysteine, arginine, serine, and serine. Peptides like this one are of significant interest in various fields of science due to their potential biological activities and applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Arg-Ser-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Cys-Arg-Ser-Ser-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of H-Cys-Arg-Ser-Ser-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing the structure and function of proteins. The arginine and serine residues can participate in hydrogen bonding and electrostatic interactions, affecting the peptide’s binding affinity and specificity .

Properties

CAS No.

478167-41-8

Molecular Formula

C15H29N7O7S

Molecular Weight

451.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H29N7O7S/c16-7(6-30)11(25)20-8(2-1-3-19-15(17)18)12(26)21-9(4-23)13(27)22-10(5-24)14(28)29/h7-10,23-24,30H,1-6,16H2,(H,20,25)(H,21,26)(H,22,27)(H,28,29)(H4,17,18,19)/t7-,8-,9-,10-/m0/s1

InChI Key

DXTWHDZMGGBNSD-XKNYDFJKSA-N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CS)N)CN=C(N)N

Canonical SMILES

C(CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CS)N)CN=C(N)N

Origin of Product

United States

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